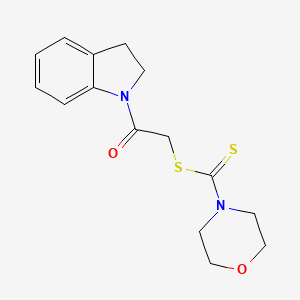
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-morpholinecarbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes designed to incorporate specific functional groups that contribute to the compound's biological activity. For example, Kawashima et al. (1986) discuss the synthesis of 4,6-disubstituted 2-(morpholinocarbonyl)furo[3,2-b]indole derivatives, which show analgesic and anti-inflammatory activities. Their method involves strategic substitutions on the furo[3,2-b]indole scaffold to enhance biological activity, suggesting a similar approach could be applied to the synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-morpholinecarbodithioate (Kawashima et al., 1986).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, NMR, and mass spectrometry, is crucial for confirming the geometry, connectivity, and conformation of synthesized compounds. For instance, Mamatha S.V et al. (2019) describe the characterization of a morpholine derivative using NMR, IR, and mass spectral studies, finalized by single-crystal X-ray diffraction. This thorough analysis is essential for confirming the molecular structure of complex compounds like 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-morpholinecarbodithioate (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
Understanding the chemical reactivity and stability of a compound under various conditions is pivotal for its application in synthesis and potential biological effects. The work by Zhao et al. (2009) on the preparation of indole derivatives underscores the importance of identifying optimal conditions for achieving high yields and preserving the functional integrity of complex molecules (Zhao et al., 2009).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystalline structure, influence a compound's behavior in biological systems and its formulation for experimental and therapeutic use. The synthesis and analysis of related compounds provide valuable insights into optimizing these properties for desired applications. For example, Tiwari et al. (2018) report on the green synthesis of derivatives, emphasizing the importance of physical properties in the development of pharmacologically active compounds (Tiwari et al., 2018).
properties
IUPAC Name |
[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] morpholine-4-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c18-14(11-21-15(20)16-7-9-19-10-8-16)17-6-5-12-3-1-2-4-13(12)17/h1-4H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOSTCZCQIYTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC(=S)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-anilino-N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-5-pyrimidinecarboxamide](/img/structure/B5660798.png)
![2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5660801.png)
![7-(5-ethoxy-2-furoyl)-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5660804.png)
![2-(3-methylbutyl)-8-(propoxyacetyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5660815.png)
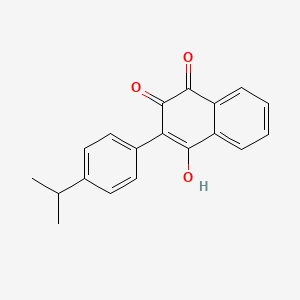
![2-(4-chlorobenzyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5660850.png)
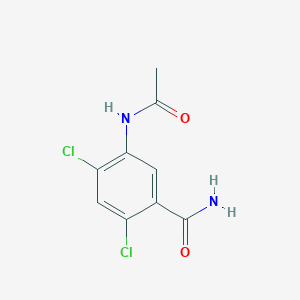

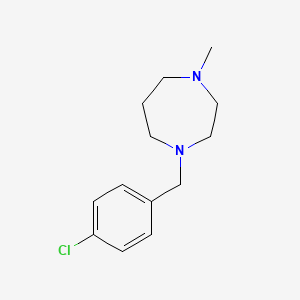
![2-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-1-piperazinyl)-4,6-dimethylpyrimidine](/img/structure/B5660886.png)
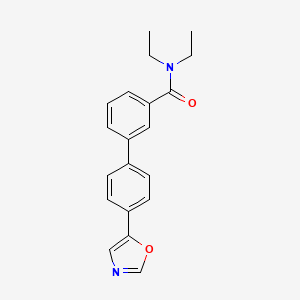
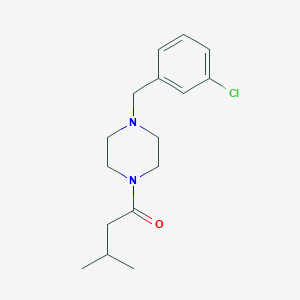
![N-[rel-(3R,4S)-1-(2-methyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-1-pyrrolidinesulfonamide hydrochloride](/img/structure/B5660905.png)